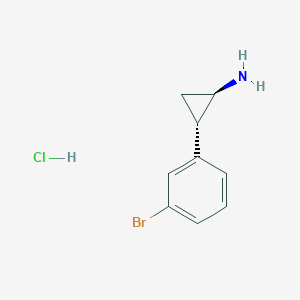

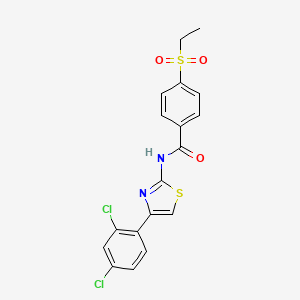

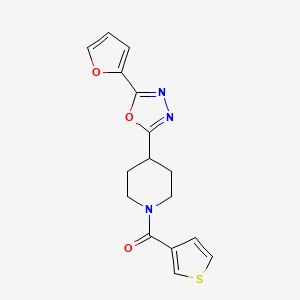

![molecular formula C20H18ClN3O4 B2489860 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867135-97-5](/img/structure/B2489860.png)

1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular formula of the compound is C13H12ClNO3 and its molecular weight is 265.69 . The specific molecular structure analysis was not found in the available resources.Scientific Research Applications

Antibacterial Activity

The compound has shown promise in the synthesis of novel molecules with potent antibacterial activity. For instance, a study explored the molecular docking and antibacterial activity of novel synthesized pyrazole derivatives. These compounds demonstrated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with the electron-withdrawing substitution showing a good effect against Gram-positive bacteria, and the electron-donating substitution displaying excellent inhibition against Gram-negative bacteria at a concentration level of 10 µg/mL. The use of molecular docking proved to be an effective tool for in silico screening of bioactive compounds, highlighting the compound's potential as a backbone for developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Anti-inflammatory and Antibacterial Properties

Another research avenue has been the synthesis of quinoline attached-furan-2(3H)-ones exhibiting both anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. These compounds were less toxic compared to standards in terms of ulcerogenicity, which was supported by lipid peroxidation studies. Their antibacterial activities were particularly noted against Staphylococcus aureus and Escherichia coli, with certain compounds showing significant MIC values against both bacteria. This research underscores the potential of using this compound as a scaffold for developing drugs with dual anti-inflammatory and antibacterial properties, offering a promising approach for new classes of antineoplastic agents (Alam et al., 2011).

Antitubercular Activity

The compound also serves as a precursor in the synthesis of molecules with antitubercular activity. A study on the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising the furan nucleus as antitubercular agents demonstrated the potential of these synthesized compounds in screening against tuberculosis. This indicates the compound's utility in creating antitubercular agents, further enriching the pool of molecules available for treating this infectious disease (Bhoot, Khunt, & Parekh, 2011).

Mechanism of Action

Target of Action

The compound contains a quinoline moiety, which is a common structural feature in many bioactive compounds. Quinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCOZVLKQDKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

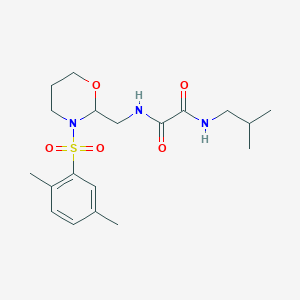

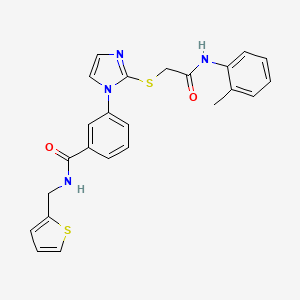

![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

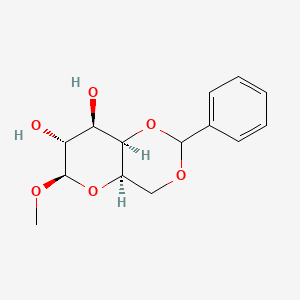

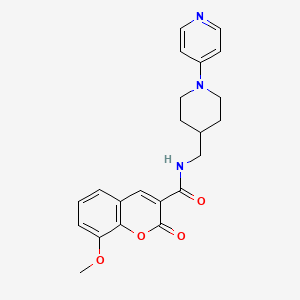

![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/no-structure.png)

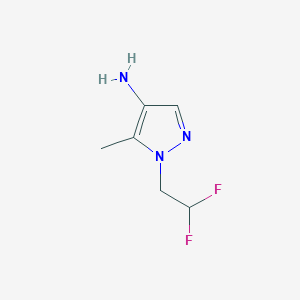

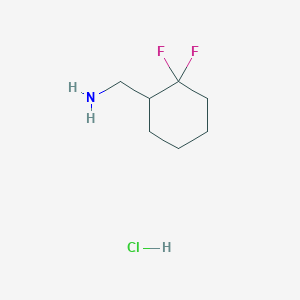

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)